3-Isobutylpyridine

Description

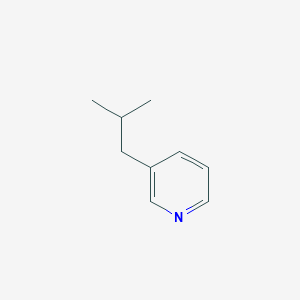

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(2)6-9-4-3-5-10-7-9/h3-5,7-8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGXTCKEZCCZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065716 | |

| Record name | 3-Isobutylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sharp penetrating aromatic aroma | |

| Record name | 3-(2-Methylpropyl)pyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1311/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

68.00 to 69.00 °C. @ 8.00 mm Hg | |

| Record name | 3-(2-Methylpropyl)pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 3-(2-Methylpropyl)pyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1311/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898-0.904 | |

| Record name | 3-(2-Methylpropyl)pyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1311/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14159-61-6 | |

| Record name | 3-(2-Methylpropyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isobutyl pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Isobutylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isobutylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ISOBUTYL PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V72L3X354 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(2-Methylpropyl)pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Fundamental Properties of 3-Isobutylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isobutylpyridine, a substituted pyridine derivative, is a heterocyclic aromatic organic compound. Its structure, featuring a pyridine ring with an isobutyl group at the 3-position, makes it a molecule of interest in various chemical and biological research areas, including flavor chemistry and as a building block in medicinal chemistry. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and understanding the fundamental properties of its derivatives is crucial for the design and development of new therapeutic agents.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, purification, spectroscopic characterization, and potential biological relevance of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[3][4] Its fundamental physicochemical properties are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₃N | [5] |

| Molecular Weight | 135.21 g/mol | [5] |

| Appearance | Colorless clear liquid (estimated) | [4] |

| Boiling Point | 68.00 to 69.00 °C @ 8.00 mm Hg | [4] |

| Specific Gravity | 0.89800 to 0.90400 @ 25.00 °C | [4] |

| Refractive Index | 1.48800 to 1.49400 @ 20.00 °C | [4] |

| Flash Point | 153.00 °F (67.22 °C) (TCC) | [4] |

| Solubility | Soluble in alcohol. | [4] |

| CAS Number | 14159-61-6 | [6] |

| SMILES | CC(C)Cc1cccnc1 | [5] |

| InChI Key | DEGXTCKEZCCZOP-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of 3-alkylpyridines, including this compound, can be achieved through several synthetic routes. Common methods include the Minisci reaction for direct alkylation of the pyridine ring and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8][9][10][11]

Experimental Protocol: Synthesis via Minisci-Type Reaction

The Minisci reaction provides a method for the direct C-H alkylation of electron-deficient heterocycles like pyridine.[8][12] This protocol is adapted from general procedures for the alkylation of pyridines.[7][13]

Reagents and Materials:

-

Pyridine

-

Isovaleric acid (3-methylbutanoic acid)

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a solution of pyridine in a suitable solvent, add a catalytic amount of silver nitrate.

-

Add isovaleric acid, the source of the isobutyl radical, to the mixture.

-

Carefully add a solution of ammonium persulfate in water to the reaction mixture. The addition should be done portion-wise to control the reaction rate.

-

Acidify the mixture with sulfuric acid to protonate the pyridine, which activates it towards radical attack.[8]

-

Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by distillation or column chromatography.[14]

Procedure (Distillation):

-

Set up a fractional distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction corresponding to the boiling point of this compound (68-69 °C at 8 mmHg).[4]

Procedure (Column Chromatography):

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Load the crude product onto the column.

-

Elute the column with the chosen solvent system.

-

Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following data is based on spectral information available for the closely related 3-butylpyridine and predicted values for this compound.[15][16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons on the pyridine ring and the isobutyl side chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4-8.5 | m | 2H | H-2, H-6 (Pyridine ring) |

| ~7.4-7.5 | m | 1H | H-4 (Pyridine ring) |

| ~7.1-7.2 | m | 1H | H-5 (Pyridine ring) |

| ~2.5 | d | 2H | -CH₂- (Isobutyl group) |

| ~1.9 | m | 1H | -CH- (Isobutyl group) |

| ~0.9 | d | 6H | -CH(CH₃)₂ (Isobutyl group) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the isobutyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 (Pyridine ring) |

| ~147 | C-6 (Pyridine ring) |

| ~138 | C-4 (Pyridine ring) |

| ~135 | C-3 (Pyridine ring) |

| ~123 | C-5 (Pyridine ring) |

| ~43 | -CH₂- (Isobutyl group) |

| ~29 | -CH- (Isobutyl group) |

| ~22 | -CH(CH₃)₂ (Isobutyl group) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would result in a molecular ion peak and characteristic fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.[1][2][19]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 135, corresponding to the molecular weight of C₉H₁₃N.

-

Major Fragments:

-

m/z = 92: Loss of an isobutyl radical (•C₄H₉), resulting in a pyridinium cation. This is often a prominent peak in the mass spectra of alkylpyridines.[17]

-

m/z = 120: Loss of a methyl radical (•CH₃) from the molecular ion, which is a common fragmentation for branched alkanes.

-

Biological Activity and Relevance in Drug Development

While specific studies on the biological activity of monomeric this compound are limited, research on related 3-alkylpyridinium (3-AP) compounds, particularly polymeric forms isolated from marine sponges, has revealed a range of biological effects.[20][21] These activities include cytotoxicity, hemolytic activity, and acetylcholinesterase inhibition.[3][22]

Monomeric 3-alkylpyridine alkaloids have demonstrated modest antibiotic activity, particularly against Gram-positive bacteria, and have also been investigated for their cytotoxic effects.[23] The activity of these compounds often correlates with the length of the alkyl chain.[23]

For drug development professionals, the pyridine scaffold is of significant interest due to its presence in numerous approved drugs.[1][2] The isobutyl group can influence the lipophilicity and steric properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties. Some pyridine derivatives have been shown to induce senescence in cancer cells through the activation of the p21 signaling pathway, highlighting a potential avenue for therapeutic intervention.[24] While no direct evidence links this compound to specific signaling pathways, its structural similarity to other biologically active pyridine-containing molecules suggests its potential as a lead compound or a fragment for the development of novel therapeutics. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound.

References

- 1. Pyridine, 3-butyl- [webbook.nist.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-isobutyl pyridine, 14159-61-6 [thegoodscentscompany.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound Sigma-Aldrich [sigmaaldrich.com]

- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 8. Minisci reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. scispace.com [scispace.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]

- 15. 3-BUTYLPYRIDINE(539-32-2) 1H NMR spectrum [chemicalbook.com]

- 16. 3-BUTYLPYRIDINE(539-32-2) 13C NMR spectrum [chemicalbook.com]

- 17. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. uni-saarland.de [uni-saarland.de]

- 20. 3-Alkylpyridinium - Wikipedia [en.wikipedia.org]

- 21. 3-Alkylpyridinium compounds as potential non-toxic antifouling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of 3-(2-Methylpropyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of 3-(2-methylpropyl)pyridine, also known as 3-isobutylpyridine. This pyridine derivative is a valuable building block in medicinal chemistry and drug development. The following sections detail various synthetic strategies, including specific experimental protocols, a comparative analysis of these methods, and relevant characterization data.

Introduction

3-(2-Methylpropyl)pyridine is a substituted pyridine with an isobutyl group at the 3-position. Pyridine and its derivatives are fundamental heterocyclic scaffolds found in numerous pharmaceuticals and biologically active compounds. The ability to selectively introduce alkyl groups onto the pyridine ring is crucial for the synthesis of new chemical entities with potential therapeutic applications. This guide explores four principal synthetic routes for obtaining 3-(2-methylpropyl)pyridine in a laboratory setting: Grignard-based cross-coupling (Kumada coupling), Negishi coupling, Suzuki-Miyaura coupling, and the Minisci radical alkylation.

Synthetic Strategies

The synthesis of 3-(2-methylpropyl)pyridine can be approached through several established organic chemistry methodologies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications.

Grignard-Based Cross-Coupling (Kumada Coupling)

The Kumada coupling reaction provides a direct method for the formation of a carbon-carbon bond between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[1][2][3][4][5] In the context of synthesizing 3-(2-methylpropyl)pyridine, this typically involves the reaction of a 3-halopyridine with isobutylmagnesium bromide.

Negishi Coupling

The Negishi coupling is a versatile cross-coupling reaction that utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst.[6] This method is known for its high functional group tolerance. The synthesis of 3-(2-methylpropyl)pyridine via this route would involve the coupling of a 3-halopyridine with an isobutylzinc reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that pairs an organoboron compound with an organic halide, catalyzed by a palladium complex.[7] For the synthesis of 3-(2-methylpropyl)pyridine, this would typically involve the reaction of a 3-pyridylboronic acid or its ester with an isobutyl halide or tosylate.

Minisci Reaction

The Minisci reaction is a radical substitution reaction that allows for the direct alkylation of electron-deficient heterocycles like pyridine.[2][3] This method is advantageous as it often uses readily available and inexpensive starting materials. The synthesis of 3-(2-methylpropyl)pyridine can be achieved by reacting pyridine with a source of isobutyl radicals, such as 3-methylbutanoic acid (isovaleric acid).

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic approaches to 3-(2-methylpropyl)pyridine. Please note that specific yields and reaction conditions can vary based on the exact reagents, catalysts, and laboratory setup.

| Synthetic Route | Starting Materials | Catalyst/Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |

| Kumada Coupling | 3-Halopyridine, Isobutylmagnesium bromide | Ni or Pd catalyst (e.g., NiCl₂(dppp)) | 60-85 | 4-12 | 25-100 | High yields, readily available Grignard reagents. | Grignard reagents are sensitive to moisture and acidic protons. |

| Negishi Coupling | 3-Halopyridine, Isobutylzinc halide | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | 70-90 | 12-24 | 25-80 | High functional group tolerance, high yields. | Organozinc reagents can be sensitive to air and moisture. |

| Suzuki-Miyaura Coupling | 3-Pyridylboronic acid/ester, Isobutyl halide/tosylate | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 65-85 | 12-24 | 80-110 | Boronic acids are generally stable and easy to handle. | Boronic acids can be expensive; reaction may require higher temperatures. |

| Minisci Reaction | Pyridine, 3-Methylbutanoic acid | AgNO₃, (NH₄)₂S₂O₈ | 40-60 | 2-4 | 50-80 | Direct C-H functionalization, inexpensive starting materials. | Can result in mixtures of regioisomers, moderate yields. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 3-(2-methylpropyl)pyridine via the four discussed methods.

Protocol 1: Synthesis via Kumada Coupling

This protocol describes a nickel-catalyzed cross-coupling of 3-bromopyridine with isobutylmagnesium bromide.

Materials:

-

3-Bromopyridine

-

Magnesium turnings

-

Isobutyl bromide

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Isobutylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equivalents).

-

Under an inert atmosphere (e.g., nitrogen or argon), add a small crystal of iodine to activate the magnesium.

-

Add a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

-

-

Cross-Coupling Reaction:

-

In a separate dry flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 equivalent) and NiCl₂(dppp) (0.01-0.05 equivalents) in anhydrous THF.

-

Cool the freshly prepared isobutylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add the solution of 3-bromopyridine and the nickel catalyst to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-(2-methylpropyl)pyridine.

-

Protocol 2: Synthesis via Negishi Coupling

This protocol outlines the palladium-catalyzed coupling of 3-chloropyridine with isobutylzinc chloride.

Materials:

-

3-Chloropyridine

-

Isobutylzinc chloride (can be prepared in situ from isobutylmagnesium bromide and ZnCl₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Isobutylzinc Chloride (if not commercially available):

-

Prepare isobutylmagnesium bromide as described in Protocol 1.

-

To the Grignard reagent at 0 °C, slowly add a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF.

-

Stir the mixture at room temperature for 1 hour to complete the transmetalation.

-

-

Cross-Coupling Reaction:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-chloropyridine (1.0 equivalent) and Pd(PPh₃)₄ (0.02-0.05 equivalents) in anhydrous THF.

-

To this solution, add the prepared isobutylzinc chloride solution (1.2-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (around 65 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(2-methylpropyl)pyridine.

-

Protocol 3: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of 3-pyridylboronic acid with an isobutyl halide.

Materials:

-

3-Pyridylboronic acid

-

Isobutyl bromide or iodide

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dioxane and water (as a solvent mixture)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine 3-pyridylboronic acid (1.0 equivalent), isobutyl bromide (1.5 equivalents), Pd(PPh₃)₄ (0.03-0.05 equivalents), and potassium carbonate (2.0-3.0 equivalents).

-

Add a mixture of dioxane and water (e.g., 4:1 v/v) to the flask.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(2-methylpropyl)pyridine.

-

Protocol 4: Synthesis via Minisci Reaction

This protocol details the radical alkylation of pyridine using 3-methylbutanoic acid.

Materials:

-

Pyridine

-

3-Methylbutanoic acid (isovaleric acid)

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve pyridine (1.0 equivalent) in a mixture of dichloromethane and water (1:1 v/v).

-

Add 3-methylbutanoic acid (2.0-3.0 equivalents) to the solution.

-

Add silver nitrate (0.1-0.2 equivalents) to the mixture.

-

-

Reaction:

-

Heat the mixture to 50-80 °C.

-

Slowly add a solution of ammonium persulfate (2.0-3.0 equivalents) in water to the reaction mixture over a period of 1-2 hours.

-

Continue to stir the reaction at the same temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction by GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Note that this reaction may produce a mixture of regioisomers (2-, 3-, and 4-isobutylpyridine), which will require careful separation.

-

Visualizations

Synthetic Pathways

References

- 1. Kumada coupling - Wikipedia [en.wikipedia.org]

- 2. Kumada Coupling | NROChemistry [nrochemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Kumada Coupling [organic-chemistry.org]

- 5. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 6. CN1566093A - Preparation method of pyridine and 3-picoline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Isobutylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Isobutylpyridine, a heterocyclic compound of interest in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Protons |

| 8.42 | d | 2 |

| 7.45 | d | 1 |

| 7.15 | dd | 1 |

| 2.45 | d | 2 |

| 1.85 | m | 1 |

| 0.88 | d | 6 |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm |

| 150.2 |

| 147.5 |

| 139.8 |

| 136.1 |

| 123.3 |

| 43.1 |

| 29.3 |

| 22.4 |

Experimental Protocol for NMR Spectroscopy

A general experimental protocol for obtaining NMR spectra of pyridine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The addition of a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used with a spectral width of 0-200 ppm and a longer relaxation delay and a higher number of scans due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H aromatic stretch |

| ~2950-2850 | Strong | C-H aliphatic stretch |

| ~1600, ~1580, ~1480, ~1430 | Medium-Strong | C=C and C=N ring stretching |

| ~1465 | Medium | CH₂ bending |

| ~1385, ~1365 | Medium | CH₃ bending (isopropyl split) |

| ~1030 | Medium | In-plane C-H bending |

| ~800, ~710 | Strong | Out-of-plane C-H bending |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following protocol can be used:

-

Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound was obtained from the NIST WebBook.[1][2]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 135 | 45 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [M-CH₃]⁺ |

| 93 | 55 | [M-C₃H₆]⁺ (McLafferty rearrangement) |

| 92 | 40 | [M-C₃H₇]⁺ |

| 78 | 15 | Pyridine radical cation |

| 65 | 10 |

Experimental Protocol for GC-MS

A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for analyzing aromatic compounds is as follows:

-

Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC. The GC is equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). A temperature program is used to elute the compounds, for example, starting at 60°C and ramping up to 250°C.

-

MS Detection: The eluting compounds from the GC are introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to 3-Isobutylpyridine: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isobutylpyridine, a substituted pyridine derivative of interest in various chemical and pharmaceutical research areas. This document details its chemical identity, physicochemical properties, and analytical methodologies.

Chemical Structure and IUPAC Name

This compound, a heterocyclic aromatic organic compound, consists of a pyridine ring substituted with an isobutyl group at the third position.

Chemical Structure:

IUPAC Name: 3-(2-methylpropyl)pyridine[1]

Synonyms: β-Isobutylpyridine[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [2] |

| Molecular Weight | 135.21 g/mol | [2] |

| CAS Number | 14159-61-6 | [1][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 198.6 °C at 760 mmHg | [5] |

| Density | 0.908 g/cm³ | [5] |

| Refractive Index | 1.491 | [5] |

| Vapor Pressure | 0.503 mmHg at 25°C | [5] |

| Flash Point | 153.00 °F (67.22 °C) | [4] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Key Information | Reference |

| SMILES | CC(C)Cc1cccnc1 | [2] |

| InChI | InChI=1S/C9H13N/c1-8(2)6-9-4-3-5-10-7-9/h3-5,7-8H,6H2,1-2H3 | [2] |

| InChIKey | DEGXTCKEZCCZOP-UHFFFAOYSA-N | [2] |

| GC Retention Index (non-polar column) | 1075, 1077 | [6] |

| Mass Spectrum (EI) | Major peaks at m/z 93, 120, 134 | [7] |

Experimental Protocols

Synthesis of this compound (Representative Method)

While multiple synthetic routes exist for pyridine derivatives, a common approach involves the reaction of an aldehyde or ketone with ammonia or an ammonia source. The following is a representative procedure for the synthesis of 3-alkylpyridines, which can be adapted for this compound.

Reaction Scheme:

A general synthesis can be achieved via the Chichibabin pyridine synthesis, which involves the condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or a mixture of them with ammonia or ammonia derivatives. For this compound, a plausible route involves the reaction of isovaleraldehyde with an appropriate co-reactant and ammonia over a catalyst at elevated temperature and pressure.

Experimental Procedure:

-

Catalyst Preparation: A heterogeneous catalyst, often a mixture of metal oxides such as alumina and silica, is prepared and activated by heating.

-

Reaction Setup: A high-pressure flow reactor is charged with the catalyst.

-

Reactant Feed: A gaseous mixture of isovaleraldehyde, a suitable aldehyde or ketone co-reactant (e.g., formaldehyde or acetaldehyde), and ammonia is continuously fed into the reactor.

-

Reaction Conditions: The reaction is typically carried out at a temperature of 250-350 °C and a pressure of 50-150 bar.

-

Product Collection: The reaction mixture exiting the reactor is cooled to condense the liquid products.

-

Purification: The crude product is then subjected to fractional distillation under reduced pressure to isolate pure this compound. The purity of the fractions is monitored by Gas Chromatography (GC).

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range. If the sample matrix is complex, a liquid-liquid or solid-phase extraction may be necessary.

-

Filter the final solutions through a 0.45 µm syringe filter into GC vials.

GC-MS Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 35 - 350 amu |

Data Analysis:

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte with that of a certified reference standard. Quantification is performed by constructing a calibration curve from the peak areas of a characteristic ion (e.g., m/z 93 or the molecular ion at m/z 135) versus the concentration of the standards.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, research on related alkylpyridines and other pyridine derivatives suggests potential biological activities. These activities include antimicrobial, cytotoxic, and enzyme-inhibiting properties.[8][9][10] Some pyridine derivatives have been identified as antagonists of the CXC chemokine receptor type 4 (CXCR4).[11] The CXCR4 signaling pathway is crucial in various physiological and pathological processes, including cell proliferation, survival, and migration.

Below is a representative diagram of the CXCR4 signaling pathway, which can be modulated by certain pyridine-containing compounds.

This diagram illustrates that the binding of the ligand CXCL12 to the CXCR4 receptor activates intracellular signaling cascades, including the PLC/PKC and PI3K/Akt pathways, which promote cell survival and proliferation. Pyridine-based antagonists can inhibit this pathway by blocking the receptor. It is important to note that while this represents a known mechanism for some pyridine derivatives, the specific interaction of this compound with this or other signaling pathways requires further experimental validation.

References

- 1. Pyridine, 3-(2-methylpropyl)- [webbook.nist.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. parchem.com [parchem.com]

- 4. 3-isobutyl pyridine, 14159-61-6 [thegoodscentscompany.com]

- 5. m.molbase.com [m.molbase.com]

- 6. Pyridine, 3-(2-methylpropyl)- [webbook.nist.gov]

- 7. 2-Isobutylpyridine | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pathophysiological Effects of Synthetic Derivatives of Polymeric Alkylpyridinium Salts from the Marine Sponge, Reniera sarai - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Natural Occurrence of 3-Alkylpyridine Alkaloids

This guide provides an in-depth overview of 3-alkylpyridine alkaloids, a significant class of marine natural products. Tailored for researchers, scientists, and drug development professionals, this document covers their discovery, natural sources, biosynthesis, and biological activities, with a focus on their potential as therapeutic agents.

Introduction and Discovery

The study of 3-alkylpyridine alkaloids began in 1978 with the investigation of marine sponges from the order Haplosclerida. Schmitz et al., aiming to identify the compounds responsible for the high ichthyotoxicity of aqueous extracts from Haliclona species, isolated a toxic complex named halitoxin.[1] This complex was identified as a mixture of polymeric salts of 3-alkylpyridinium.[1] Since this initial discovery, over 70 structurally diverse 3-alkylpyridine alkaloids have been isolated, primarily from marine sponges.[1] These compounds are characterized by a pyridine or pyridinium ring substituted at the 3-position with an alkyl chain of varying length and functionality. They can be broadly classified into linear and cyclic structures, with the latter further categorized by the number of pyridinium units (monomers, dimers, trimers, etc.).[2]

Natural Occurrence

3-Alkylpyridine alkaloids are predominantly found in marine sponges of the order Haplosclerida.[1][2][3] Genera that are particularly rich sources of these compounds include Haliclona, Niphates, Amphimedon, and Xestospongia.[4][5] The presence of these alkaloids is so characteristic that they are considered chemical markers for sponges within these families.

While comprehensive quantitative data on the concentration of these alkaloids in their host sponges is not extensively available in the literature, some studies provide insights into the yield from extraction processes. For instance, from 13.8 g of the dry sponge Haliclona sp., 286 mg of methanol extract was obtained, which after fractionation and purification yielded 1.6 mg of a new 3-alkylpyridine alkaloid.[6][7]

Table 1: Selected Examples of 3-Alkylpyridine Alkaloids and Their Natural Sources

| Alkaloid Class | Alkaloid Name(s) | Natural Source (Genus) | Reference(s) |

| Linear Monomers | Niphatynes A & B, Niphatesins A & G | Niphates | [2][8] |

| Ikimines A & D | Unidentified Micronesian sponge | [2] | |

| 3-dodecyl pyridine with terminal cyano group | Haliclona | [4][6][7][9] | |

| Linear Oligomers | Pachychalines A & C | Pachychalina | [2][8] |

| Niphatoxins A & B | Niphates | [2][8] | |

| Viscosaline | Haliclona viscosa | [2][8] | |

| Halitoxins | Haliclona | [2][8] | |

| Cyclic Dimers | Haliclamines C-F | Haliclona viscosa | [2][3] |

| Cyclic Trimers | Viscosamine | Haliclona viscosa | [2][3] |

| Cyclic Monomers | Cyclostellettamines | Stelletta maxima, Xestospongia | [1][2] |

Biosynthesis

The biosynthesis of the pyridine ring in natural products is known to occur through various pathways, often originating from amino acids.[10] In bacteria, for example, nicotinic acid (a pyridine derivative) can be synthesized from precursors like glycerol and succinate. Another pathway involves the catabolism of tryptophan through the kynurenine pathway to produce picolinic acid, a pyridine-containing molecule.[10]

While a definitive and detailed biosynthetic pathway for 3-alkylpyridine alkaloids in marine sponges has not been fully elucidated, it is hypothesized to involve enzymes such as polyketide synthases (PKSs) and aminotransferases.[11] PKSs are multi-domain enzymes that build carbon chains from simple acyl-CoA precursors, which could form the alkyl side chain.[5][11][12] An aminotransferase could then be involved in the formation of the pyridine ring.

Below is a proposed generalized workflow for the biosynthesis of a 3-alkylpyridine alkaloid, based on known biosynthetic principles of similar molecules.

Caption: Proposed biosynthetic workflow for 3-alkylpyridine alkaloids.

Experimental Protocols

Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of 3-alkylpyridine alkaloids from marine sponges, based on methodologies reported in the literature.[6][7][9]

1. Sample Preparation:

- Collect sponge specimens and freeze-dry them.

- Grind the dried sponge tissue into a fine powder.

2. Extraction:

- Perform accelerated solvent extraction (ASE) on the powdered sponge material (e.g., 13.8 g).

- Use a series of solvents with increasing polarity: water, hexane, dichloromethane, and finally methanol. The 3-alkylpyridine alkaloids are typically found in the methanol extract.

3. Fractionation:

- Concentrate the methanol extract under reduced pressure.

- Subject the crude methanol extract (e.g., 286 mg) to preparative reversed-phase column chromatography (e.g., Phenomenex Gemini-NX C18, 50 mm × 21.2 mm, 5 μm).

- Elute with a gradient of methanol in water, starting with a higher water content and gradually increasing the methanol concentration, to separate the extract into several fractions.

4. Purification:

- Identify fractions containing the target alkaloids using techniques like thin-layer chromatography (TLC) or analytical HPLC-MS.

- Perform further purification of the active fractions by semi-preparative or analytical reversed-phase high-performance liquid chromatography (RP-HPLC) (e.g., Phenomenex Synergi Hydro-RP, 250 mm × 4.6 mm, 4 μm).

- A typical elution condition for HPLC is a gradient of acetonitrile in water (e.g., 60-minute gradient from 52% to 90% acetonitrile in water) with a flow rate of 1 mL/min.

- Monitor the elution using a UV detector at a suitable wavelength (e.g., 254 nm).

- Collect the peaks corresponding to the pure alkaloids.

"Sponge_Sample" [label="Dried & Powdered\nSponge Sample", fillcolor="#FFFFFF", fontcolor="#202124"];

"ASE" [label="Accelerated Solvent Extraction\n(Water, Hexane, DCM, MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"MeOH_Extract" [label="Methanol Extract", fillcolor="#F1F3F4", fontcolor="#202124"];

"Prep_Column" [label="Preparative Reversed-Phase\nColumn Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Fractions" [label="Fractions", fillcolor="#F1F3F4", fontcolor="#202124"];

"HPLC" [label="Reversed-Phase HPLC", fillcolor="#FBBC05", fontcolor="#202124"];

"Pure_Alkaloid" [label="Pure 3-Alkylpyridine\nAlkaloid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sponge_Sample" -> "ASE";

"ASE" -> "MeOH_Extract";

"MeOH_Extract" -> "Prep_Column";

"Prep_Column" -> "Fractions";

"Fractions" -> "HPLC";

"HPLC" -> "Pure_Alkaloid";

}

Caption: General workflow for the extraction and isolation of 3-alkylpyridine alkaloids.

Structure Elucidation

1. Mass Spectrometry (MS):

- Determine the molecular formula using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). The protonated molecule [M+H]⁺ is typically observed.

- Analyze the fragmentation patterns in tandem MS (MS/MS) experiments to gain information about the structure of the alkyl chain and the pyridine core.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the pure alkaloid in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

- Acquire 1D NMR spectra (¹H and ¹³C) to identify the types of protons and carbons present. The aromatic signals in the ¹H NMR spectrum are characteristic of a 3-substituted pyridine ring.

- Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the length and substitution pattern of the alkyl chain.

Biological Activities and Mechanisms of Action

3-Alkylpyridine alkaloids exhibit a broad spectrum of biological activities, including cytotoxic, antimicrobial, antifouling, and enzyme inhibitory effects.[1] The potency and type of activity are often dependent on the degree of polymerization and the specific structure of the alkaloid.[1]

Table 2: Biological Activities and IC₅₀ Values of Selected 3-Alkylpyridine Alkaloids

| Alkaloid/Derivative | Biological Activity | Cell Line / Target | IC₅₀ Value | Reference(s) |

| 3-dodecyl pyridine (cyano-terminated) | Cytotoxicity | A549 (Lung Carcinoma) | 41.8 µM | [6][7][9] |

| MCF-7 (Breast Cancer) | 48.4 µM | [6][7][9] | ||

| HeLa (Cervical Cancer) | 33.2 µM | [6][7][9] | ||

| Hachijodines A-G | Cytotoxicity | P388 (Murine Leukemia) | 1.0 - 2.3 µg/mL | |

| Cyclostellettamines | Histone Deacetylase Inhibition | K562 cell-derived HDAC | 17 - 80 µM | [1] |

| Poly-APS | Acetylcholinesterase Inhibition | AChE | Ki of 11 ± 3 nM (initial binding) | [13] |

Cytotoxicity and Apoptosis Induction

Several 3-alkylpyridine alkaloids and their synthetic analogues have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis through a p53-independent pathway.[1][11] This pathway is characterized by the loss of mitochondrial membrane potential, an increase in the Bax/Bcl-2 ratio, and the activation of initiator (caspase-9) and executioner (caspase-3) caspases.[1]

Caption: p53-independent apoptosis pathway induced by 3-alkylpyridine alkaloids.

Enzyme Inhibition

Polymeric 3-alkylpyridinium salts (poly-APS) are potent inhibitors of acetylcholinesterase.[4][13] The inhibition mechanism is complex, beginning with a reversible, non-competitive binding of the polymer to the peripheral anionic site of the enzyme.[13] This initial interaction is followed by the binding of multiple pyridinium units to various sites on the AChE molecule, leading to the formation of large enzyme-inhibitor complexes, aggregation, and ultimately, irreversible inhibition of the enzyme.[2][10]

Caption: Mechanism of acetylcholinesterase inhibition by poly-APS.

Certain cyclic 3-alkylpyridine alkaloids, such as the cyclostellettamines isolated from a Xestospongia sponge, have been shown to inhibit histone deacetylases (HDACs).[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these alkaloids can induce the accumulation of acetylated histones, leading to changes in gene expression that can, for example, trigger cell cycle arrest and apoptosis in cancer cells.

Conclusion and Future Perspectives

3-Alkylpyridine alkaloids from marine sponges represent a structurally diverse and biologically active class of natural products. Their potent cytotoxic, antimicrobial, and enzyme-inhibitory properties make them promising leads for the development of new therapeutic agents. Further research is needed to fully elucidate their biosynthetic pathways, which could open avenues for synthetic biology approaches to produce these compounds. Additionally, more in-depth studies into their mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The continued exploration of the marine environment, particularly of sponges from the order Haplosclerida, is likely to yield new and even more potent members of this fascinating alkaloid family.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new 3-alkylpyridine alkaloid from the marine sponge Haliclona sp. and its cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new 3-alkylpyridine alkaloid from the marine sponge Haliclona sp. and its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 12. Type I polyketide synthase requiring a discrete acyltransferase for polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Reactivity and Electronic Properties of the 3-Isobutylpyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a privileged structure in the design of novel therapeutic agents and functional materials. This technical guide focuses on the 3-isobutylpyridine ring, providing a comprehensive overview of its electronic characteristics and reactivity profile. The isobutyl group at the 3-position introduces specific steric and electronic effects that modulate the behavior of the pyridine core, influencing its basicity, nucleophilicity, and susceptibility to electrophilic and nucleophilic attack. Understanding these properties is crucial for the rational design and synthesis of new molecules incorporating this valuable moiety.

Electronic Properties

The electronic nature of the this compound ring is a key determinant of its chemical behavior. The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital, which is responsible for its basicity. The isobutyl group, an alkyl substituent, influences the electron density of the ring primarily through an inductive effect.

Basicity and pKa

The basicity of the pyridine nitrogen is a critical parameter, affecting its interaction with biological targets and its role in chemical reactions. The isobutyl group at the 3-position is an electron-donating group (+I effect), which increases the electron density on the nitrogen atom, thereby increasing its basicity compared to unsubstituted pyridine.

| Compound | pKa |

| Pyridine | 5.2 |

| 3-Methylpyridine | 5.63 - 5.68[1][2][3][4][5] |

| 3-Ethylpyridine | 5.57 - 5.80[6][7][8] |

| This compound (Estimated) | ~5.7 |

Table 1: pKa values of pyridine and 3-alkylpyridines.

The isobutyl group is expected to have a slightly stronger electron-donating inductive effect than a methyl or ethyl group, suggesting a pKa value in the range of 5.7. This increased basicity is an important consideration in drug design, as it can influence the ionization state of the molecule at physiological pH.

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The sigma constant (σ) for a substituent reflects its electron-donating or electron-withdrawing nature. For a substituent at the meta position (position 3 in pyridine), the σm value primarily reflects the inductive effect.

| Substituent | σm |

| -CH₃ | -0.07 |

| -CH₂CH₃ | -0.07 |

| -CH(CH₃)₂ | -0.07 |

| -CH₂CH(CH₃)₂ (Isobutyl) | -0.08 |

Table 2: Hammett sigma meta (σm) constants for alkyl groups.[9]

The negative σm value for the isobutyl group confirms its electron-donating character through the inductive effect. This value is useful for predicting the effect of the 3-isobutyl substituent on the rates and equilibria of various reactions.

Reactivity of the this compound Ring

The pyridine ring is generally considered electron-deficient compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. This influences its reactivity towards both electrophiles and nucleophiles. The isobutyl group at the 3-position further modulates this reactivity.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene and typically requires harsh reaction conditions. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. The isobutyl group at the 3-position, being an electron-donating group, will slightly activate the ring towards EAS, although the deactivating effect of the nitrogen still dominates.

Logical Relationship of Electrophilic Attack:

Figure 1: Regioselectivity of electrophilic attack on this compound.

Experimental Protocol: Nitration of 3-Alkylpyridines (General Procedure)

A general procedure for the nitration of electron-rich pyridine derivatives can be adapted for this compound.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

To this nitrating mixture, add this compound dropwise, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the nitrated product, primarily the 5-nitro-3-isobutylpyridine isomer.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the 2-, 4-, and 6-positions. A leaving group, such as a halogen, is typically required for this reaction to proceed efficiently. For a 3-substituted pyridine, nucleophilic attack is most favorable at the 2- and 6-positions.

Logical Relationship of Nucleophilic Attack on a Halogenated this compound:

Figure 2: Nucleophilic aromatic substitution on a 2-halo-3-isobutylpyridine.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on a 3-Substituted Halopyridine

Materials:

-

2-Bromo-3-isobutylpyridine (or other suitable halo-derivative)

-

Nucleophile (e.g., sodium methoxide, an amine)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry flask under an inert atmosphere, add the 2-bromo-3-isobutylpyridine and the anhydrous solvent.

-

Add the nucleophile to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

-

Heat the reaction mixture to an appropriate temperature (this will depend on the reactivity of the nucleophile and the substrate). Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Metal-Catalyzed Cross-Coupling Reactions

The this compound scaffold can be further functionalized using metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction typically involves the coupling of a halide (e.g., 3-bromo-isobutylpyridine) with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Workflow for Suzuki-Miyaura Coupling:

Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-isobutylpyridine (General Procedure)

Materials:

-

3-Bromo-isobutylpyridine

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine 3-bromo-isobutylpyridine, the boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

A common method for the synthesis of 3-alkylpyridines is the reaction of an organometallic reagent with a suitable pyridine precursor. For this compound, a plausible route involves the reaction of 3-picoline (3-methylpyridine) with a base to form an anion, followed by reaction with a suitable electrophile. A more direct industrial synthesis involves the reaction of acetaldehyde, formaldehyde, and ammonia over a catalyst.

Experimental Protocol: Synthesis of this compound from Acetaldehyde, Formaldehyde, and Ammonia (Industrial Method Adaptation)

Materials:

-

Acetaldehyde

-

Formaldehyde (as formalin solution)

-

Ammonia (aqueous solution)

-

Silica-alumina catalyst

-

Fixed-bed reactor

Procedure:

-

A gaseous mixture of acetaldehyde, formaldehyde, methanol (often used as a source of formaldehyde and to control the reaction), and ammonia is prepared.[10]

-

This mixture is passed through a fixed-bed reactor containing a silica-alumina catalyst.[10]

-

The reactor is maintained at an elevated temperature, typically between 450 °C and 500 °C.[10]

-

The reaction produces a mixture of pyridine and various picolines, including 3-picoline and other alkylated pyridines.

-

The product mixture is then cooled, and the desired this compound is separated and purified by fractional distillation.

Role in Drug Development: A Representative Signaling Pathway

Pyridine derivatives are prevalent in numerous approved drugs and are key pharmacophores in many ongoing drug discovery programs.[11] While specific signaling pathway information for this compound itself is not widely published, closely related substituted pyridine analogs have been identified as potent inhibitors of various enzymes and modulators of signaling pathways.

For instance, a series of 2,3,5-trisubstituted pyridine analogs have been identified as inhibitors of Interleukin-1β (IL-1β) production through the modulation of the p38 MAPK signaling pathway.[12] This pathway is a critical regulator of inflammatory responses.

Simplified p38 MAPK Signaling Pathway and Inhibition by a Pyridine Analog:

Figure 4: Inhibition of the p38 MAPK pathway by a representative pyridine analog.

This example illustrates how a substituted pyridine core can be tailored to interact with a specific biological target, in this case, the p38 MAPK, to elicit a therapeutic effect. The electronic and steric properties of the substituents on the pyridine ring, such as the isobutyl group, are critical for optimizing binding affinity and selectivity.

Conclusion

The this compound ring is a versatile chemical entity with a distinct set of electronic and reactivity properties. The electron-donating isobutyl group enhances the basicity of the pyridine nitrogen and influences the regioselectivity of electrophilic and nucleophilic substitution reactions. The ability to further functionalize this scaffold through metal-catalyzed cross-coupling reactions makes it an attractive building block for the synthesis of complex molecules. As exemplified by the inhibition of the p38 MAPK pathway by related pyridine analogs, the this compound moiety holds significant potential for the development of novel therapeutics. This guide provides a foundational understanding of its properties and reactivity, offering valuable insights for researchers in the fields of synthetic chemistry and drug discovery.

References

- 1. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-Methylpyridine (FDB004416) - FooDB [foodb.ca]

- 3. 3-Methylpyridin | 108-99-6 [m.chemicalbook.com]

- 4. 108-99-6 CAS MSDS (3-Picoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Human Metabolome Database: Showing metabocard for 3-Methylpyridine (HMDB0061887) [hmdb.ca]

- 6. Showing Compound 3-Ethylpyridine (FDB000930) - FooDB [foodb.ca]

- 7. 3-Ethylpyridine CAS#: 536-78-7 [amp.chemicalbook.com]

- 8. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. US2807618A - Synthesis of pyridine and 3-picoline - Google Patents [patents.google.com]

- 11. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Isobutylpyridine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Analysis of 3-Isobutylpyridine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as 3-(2-methylpropyl)pyridine, is a heterocyclic aromatic organic compound. It belongs to the family of alkylpyridines, which are derivatives of pyridine with an alkyl substituent. This compound is primarily recognized for its potent aromatic qualities and is utilized as a flavoring agent in the food industry. While its biological activity is not extensively documented in publicly available research, its structural similarity to other bioactive pyridine derivatives suggests potential for further investigation in medicinal chemistry and drug discovery.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, plausible synthetic routes, detailed analytical methodologies, and safety information. The content is tailored for researchers and professionals in chemistry and drug development who require a detailed understanding of this compound for their work.

Core Data and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Identifier/Property | Value | Reference |

| CAS Number | 14159-61-6 | [3][4] |

| Molecular Formula | C₉H₁₃N | [5] |

| Molecular Weight | 135.21 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Strong, aromatic | [3] |

| Boiling Point | 184-186 °C (at 760 mmHg) | |

| Density | 0.908 g/cm³ at 25 °C | |

| Refractive Index | 1.491 at 20 °C | |

| Flash Point | 67 °C (153 °F) | [3] |

| Solubility | Soluble in alcohol and other organic solvents. Limited solubility in water. | [3] |

Synthesis of this compound

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and common method for the synthesis of 3-alkylpyridines involves the reaction of a pyridine derivative with an appropriate alkylating agent. One potential route is the reaction of 3-picoline (3-methylpyridine) with a suitable isobutyl precursor.

A general approach for the synthesis of 3-alkylpyridines can be adapted for this compound, such as the Chichibabin pyridine synthesis.[6] This method involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or amines. For this compound, a potential pathway could involve the reaction of isobutyraldehyde with acrolein and ammonia over a catalyst.[7][8]

Another general strategy for producing 3-alkylpyridines involves the reaction of acrolein with ammonia, which is an industrial method.[6] Modifications of this process, for instance, by introducing another aldehyde like propionaldehyde along with acrolein and ammonia, can yield 3-methylpyridine.[6] A similar principle could be applied to synthesize this compound.

Analytical Methodologies

Accurate identification and quantification of this compound are crucial for quality control in its application as a flavoring agent and for research purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound, especially in complex matrices such as food products.[9][10]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

For analysis of a pure or concentrated sample, dilute the this compound in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 100 µg/mL. For trace analysis in a complex matrix, a sample extraction and concentration step, such as solid-phase microextraction (SPME) or liquid-liquid extraction, may be necessary.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound, confirming its structure.[13]

-